molecular formula C10H17NO3 B12232136 N-(oxan-4-yl)oxolane-3-carboxamide

N-(oxan-4-yl)oxolane-3-carboxamide

Cat. No.: B12232136
M. Wt: 199.25 g/mol
InChI Key: YGJULSFSGUPQPO-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)oxolane-3-carboxamide is a chemical compound that features a unique structure composed of an oxane ring and an oxolane ring connected to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)oxolane-3-carboxamide typically involves the reaction of oxane derivatives with oxolane-3-carboxylic acid derivatives under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the oxane and oxolane rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)oxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-(oxan-4-yl)oxolane-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)oxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(Propan-2-yl)oxolane-3-carboxamide
  • N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]oxolane-3-carboxamide
  • N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxolane-3-carboxamide

Uniqueness

N-(oxan-4-yl)oxolane-3-carboxamide stands out due to its unique combination of oxane and oxolane rings, which confer specific chemical properties and reactivity. This structural uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

N-(oxan-4-yl)oxolane-3-carboxamide

InChI

InChI=1S/C10H17NO3/c12-10(8-1-4-14-7-8)11-9-2-5-13-6-3-9/h8-9H,1-7H2,(H,11,12)

InChI Key

YGJULSFSGUPQPO-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC(=O)C2CCOC2

Origin of Product

United States

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